2-(6-cyano-1H-indol-1-yl)-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-(6-cyano-1H-indol-1-yl)-N-(2,4,5-trichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyano-1H-indol-1-yl)-N-(2,4,5-trichlorophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Chlorination: The trichlorophenyl group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-cyano-1H-indol-1-yl)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2,4,5-trichlorophenyl)acetamide: Similar structure but lacks the cyano group.
2-(6-cyano-1H-indol-1-yl)-N-(2,4-dichlorophenyl)acetamide: Similar structure but has fewer chlorine atoms.
Uniqueness
The presence of the cyano group and the trichlorophenyl moiety in 2-(6-cyano-1H-indol-1-yl)-N-(2,4,5-trichlorophenyl)acetamide may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C17H10Cl3N3O |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-(6-cyanoindol-1-yl)-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C17H10Cl3N3O/c18-12-6-14(20)15(7-13(12)19)22-17(24)9-23-4-3-11-2-1-10(8-21)5-16(11)23/h1-7H,9H2,(H,22,24) |
InChI Key |
ANDLJDGXFOWJII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C#N |
Origin of Product |
United States |
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